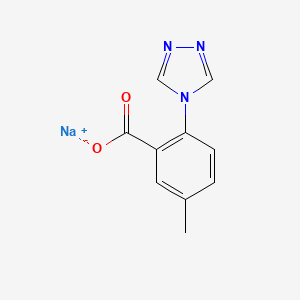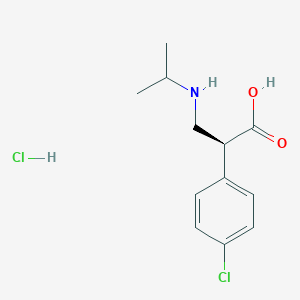![molecular formula C9H16ClNO B1406826 (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride CAS No. 1417574-78-7](/img/structure/B1406826.png)
(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride
Descripción general
Descripción
(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride, also known as (2E)-DAMCH, is a compound that has been studied extensively in scientific research. It is a cyclic ketone that has been used in a variety of applications, including as a synthetic intermediate, a reagent for organic synthesis, and a pharmacological agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride is an important intermediate in chemical syntheses. Wang Xiu-lan (2007) discusses its synthesis through the Mannich reaction and optimization of reaction conditions for improved yield. This compound is qualitatively analyzed using IR and 1HNMR techniques (Wang Xiu-lan, 2007).
Reaction Studies
Research by Chen Link (2002) studied the reaction between cyclohexanone (a related compound) and allylamine, forming various chemical structures. Such studies are crucial for understanding the reactivity and potential applications of these compounds in chemical syntheses (Chen Link, 2002).
Pharmaceutical Impurity Analysis
A. Medvedovici et al. (2004) developed a method for determining this compound as an impurity in pharmaceutical formulations. Their work underscores the importance of accurate impurity profiling in drug development and quality control (Medvedovici, Albu, Farca, & David, 2004).
Antimicrobial Research
S. Das et al. (2010) investigated the compound's antimicrobial properties, particularly against Mycobacterium tuberculosis. This line of research highlights its potential utility in developing new antimicrobial agents (Das, Das, Bandy, Gorecki, & Dimmock, 2010).
Cytotoxicity and Cancer Research
J. Dimmock et al. (1992) conducted a study evaluating the cytotoxicity of various derivatives of this compound, indicating its potential relevance in cancer research and drug development (Dimmock, Sidhu, Quail, Jia, Duffy, Reid, Kirkpatrick, Zhu, & Fletcher, 1992).
Chemical Synthesis Research
V. Jeyachandran (2021) synthesized precursors of this compound, contributing to the broader field of chemical synthesis and molecular engineering (Jeyachandran, 2021).
Propiedades
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h7H,3-6H2,1-2H3;1H/b8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIKJAALICKELK-USRGLUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



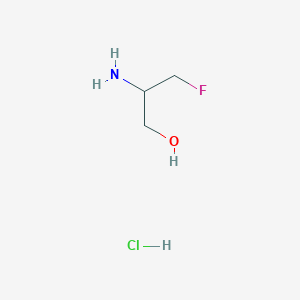
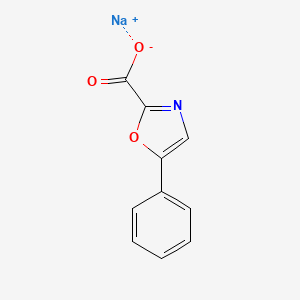
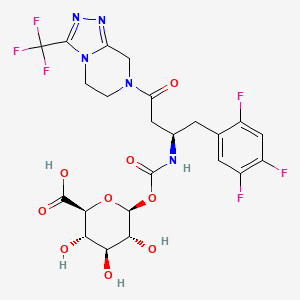
![2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1406748.png)


![5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid](/img/structure/B1406752.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1406753.png)

